2-Amino-5-butylbenzonitrile

Description

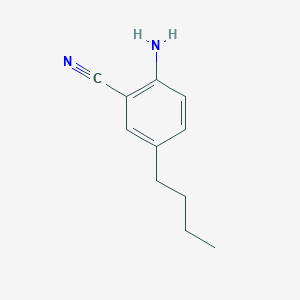

2-Amino-5-butylbenzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and a butyl group is attached to the fifth carbon of the benzene ring

Properties

IUPAC Name |

2-amino-5-butylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCHVNBUZZWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-butylbenzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method includes:

Nitration: Starting with 5-butylbenzonitrile, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride or catalytic hydrogenation.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 2-Nitro-5-butylbenzonitrile.

Reduction: 2-Amino-5-butylbenzylamine.

Substitution: 2-Acetamido-5-butylbenzonitrile or 2-Sulfonamido-5-butylbenzonitrile.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-5-butylbenzonitrile serves as an essential intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in organic synthesis. For example, it can participate in nucleophilic substitutions and coupling reactions, leading to the formation of more complex molecules.

Reactivity and Mechanisms

The compound's amino group can be oxidized to form nitroso derivatives, while the nitrile group can undergo hydrolysis to yield carboxylic acids. These transformations highlight its utility in developing new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The proposed mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Structural analogs have shown promising results against human cancer cell lines, indicating that this compound may possess similar activities. Its unique structural features could enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer therapeutic .

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable colored complexes makes it valuable in textile and paint industries. The compound's reactivity allows it to be modified to produce a range of colorants with specific properties tailored to various applications.

Chemical Manufacturing

The compound is also employed as a starting material for synthesizing other functional compounds used in chemical manufacturing processes. Its role as a precursor underscores its importance in developing new materials and chemicals with diverse applications .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria revealed that it exhibited minimum inhibitory concentrations comparable to standard antibiotics. This research supports the potential use of this compound in developing new antimicrobial agents that could help combat antibiotic resistance .

Case Study 2: Anticancer Research

In another study focused on anticancer activities, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that further structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Amino-5-butylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-5-tert-butylbenzonitrile: Similar structure but with a tert-butyl group instead of a butyl group.

2-Amino-5-methylbenzonitrile: Contains a methyl group at the fifth position.

2-Amino-5-ethylbenzonitrile: Features an ethyl group at the fifth position.

Uniqueness: 2-Amino-5-butylbenzonitrile is unique due to the presence of the butyl group, which can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical transformations. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2-Amino-5-butylbenzonitrile (CAS No. 1026684-22-9) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of a benzonitrile core with an amino group at the 2-position and a butyl group at the 5-position. The molecular formula is , and it exhibits properties typical of aromatic amines, including lipophilicity due to the butyl substituent, which may influence its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structural features allow it to interact with hydrophobic pockets in target proteins, which is critical for its inhibitory activity. Preliminary studies suggest that modifications to the para-substituents can enhance potency while maintaining solubility, a significant factor in drug design .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that the presence of both an amino group and a butyl chain enhances biological activity. For instance, removing the amino group significantly reduces potency against target enzymes, demonstrating the importance of this functional group in maintaining biological efficacy .

Case Studies

- Inhibition of Tankyrase Enzymes : A study evaluated various benzonitrile derivatives, including this compound, for their ability to inhibit tankyrase enzymes involved in telomere maintenance. The results showed that compounds with similar structural motifs exhibited varying degrees of inhibition, with this compound demonstrating moderate activity .

- Anti-Virulence Activity : Another investigation highlighted the anti-virulence properties of related compounds against Pseudomonas aeruginosa. Compounds targeting histidine kinases were shown to reduce motility and toxin production, suggesting that this compound could have similar effects due to its structural similarities with effective inhibitors .

- Cytokine Inhibition : Research into low molecular weight compounds for cytokine inhibition revealed that derivatives of benzonitrile could modulate inflammatory responses in various disease models, including autoimmune disorders. This suggests a potential therapeutic application for this compound in treating conditions mediated by pro-inflammatory cytokines .

Table 2: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.